molecular formula C13H17N3OS B254940 N-allyl-N'-(2-ethoxybenzylidene)carbamohydrazonothioic acid

N-allyl-N'-(2-ethoxybenzylidene)carbamohydrazonothioic acid

Cat. No. B254940
M. Wt: 263.36 g/mol
InChI Key: UFGQSDPENQFGSS-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-ethoxybenzylidene)carbamohydrazonothioic acid, also known as ethyl-2-benzylidene-2,3-dihydro-1H-pyrazin-3-one-4-carbothioamide (EBPC), is a thiosemicarbazone derivative. It has been widely studied for its potential in medicinal chemistry due to its broad range of biological activities.

Mechanism of Action

The mechanism of action of EBPC is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase. It may also interact with cellular membranes, leading to changes in membrane permeability and ion transport.
Biochemical and Physiological Effects:
EBPC has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. EBPC has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of EBPC is its broad range of biological activities, which makes it a promising candidate for further research in medicinal chemistry. However, its low yield in synthesis and limited solubility in water may pose challenges for its use in lab experiments.

Future Directions

There are several areas of future research for EBPC. One potential direction is to investigate its potential as an inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the mechanism of action of EBPC and its potential for use in other areas of medicine.

Synthesis Methods

EBPC can be synthesized by the reaction of ethyl 2,3-dihydro-1H-pyrazin-3-one-4-carbothioate with 2-ethoxybenzaldehyde and allylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

EBPC has been extensively studied for its potential in medicinal chemistry due to its broad range of biological activities. It has been shown to have antitumor, antifungal, antibacterial, antiviral, and anti-inflammatory properties. EBPC has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

N-allyl-N'-(2-ethoxybenzylidene)carbamohydrazonothioic acid

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C13H17N3OS/c1-3-9-14-13(18)16-15-10-11-7-5-6-8-12(11)17-4-2/h3,5-8,10H,1,4,9H2,2H3,(H2,14,16,18)/b15-10-

InChI Key

UFGQSDPENQFGSS-GDNBJRDFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC(=S)NCC=C

SMILES

CCOC1=CC=CC=C1C=NNC(=S)NCC=C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=S)NCC=C

Origin of Product

United States

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